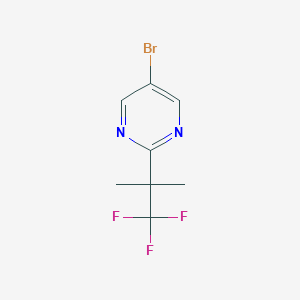![molecular formula C17H18N2O4 B13073258 (3E)-2-(Morpholin-4-YL)-3-[(3-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde](/img/structure/B13073258.png)
(3E)-2-(Morpholin-4-YL)-3-[(3-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-2-(Morpholin-4-YL)-3-[(3-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde is a complex organic compound with a unique structure that includes a morpholine ring, a nitrophenyl group, and a cyclopentene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-2-(Morpholin-4-YL)-3-[(3-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde typically involves multiple steps. One common method includes the reaction of a cyclopentene derivative with a nitrophenylmethylidene compound under specific conditions. The reaction is often catalyzed by a base or an acid, depending on the desired reaction pathway. The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with an intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-2-(Morpholin-4-YL)-3-[(3-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the nitrophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amines or hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3E)-2-(Morpholin-4-YL)-3-[(3-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3E)-2-(Morpholin-4-YL)-3-[(3-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring may enhance the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties but different functional groups.
2-Pyrrolidin-2-ylpyridine: A compound with a pyridine ring and a pyrrolidine ring, used in various chemical applications.
1-(4-Fluorophenyl)piperazine: A compound with a piperazine ring and a fluorophenyl group, known for its use in pharmaceuticals.
Uniqueness
(3E)-2-(Morpholin-4-YL)-3-[(3-nitrophenyl)methylidene]cyclopent-1-ene-1-carbaldehyde is unique due to its combination of a morpholine ring, a nitrophenyl group, and a cyclopentene ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C17H18N2O4 |
|---|---|
Poids moléculaire |
314.34 g/mol |
Nom IUPAC |
(3E)-2-morpholin-4-yl-3-[(3-nitrophenyl)methylidene]cyclopentene-1-carbaldehyde |
InChI |
InChI=1S/C17H18N2O4/c20-12-15-5-4-14(17(15)18-6-8-23-9-7-18)10-13-2-1-3-16(11-13)19(21)22/h1-3,10-12H,4-9H2/b14-10+ |
Clé InChI |
DSBSXSXSJKFLBW-GXDHUFHOSA-N |
SMILES isomérique |
C\1CC(=C(/C1=C/C2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3)C=O |
SMILES canonique |
C1CC(=C(C1=CC2=CC(=CC=C2)[N+](=O)[O-])N3CCOCC3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-7-(methoxymethyl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13073181.png)
![1-[(3-Bromophenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073183.png)
![N-{8-azabicyclo[3.2.1]octan-3-yl}-2-oxo-1-(propan-2-yl)-1,2-dihydroquinoline-3-carboxamide](/img/structure/B13073187.png)
![1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13073203.png)
![{[2-(Benzyloxy)-3-bromophenyl]methyl}(methyl)amine](/img/structure/B13073207.png)
![3-Bromo-2-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073216.png)
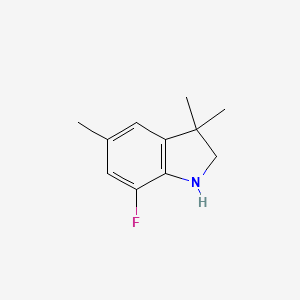
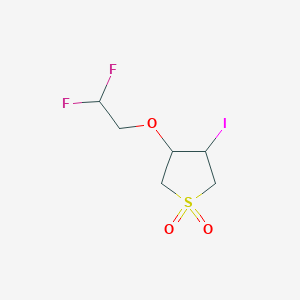
![2-[(Prop-2-yn-1-yloxy)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13073233.png)
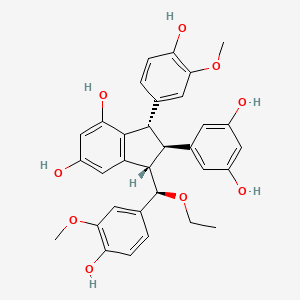
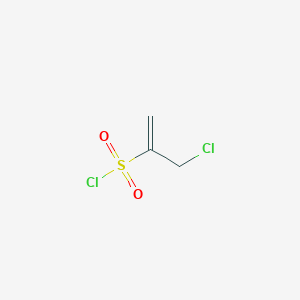
![2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine](/img/structure/B13073253.png)

